N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Isoxazole Pharmacophore

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1351582-30-3) is a synthetic oxalamide derivative with molecular formula C18H17N3O4 and molecular weight 339.35 g/mol. It incorporates three pharmacophoric elements: a naphthalen-1-yl group, a 5-methylisoxazol-3-yl moiety, and a central oxalamide linker bearing a secondary hydroxyethyl tether.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 1351582-30-3
Cat. No. B2758066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS1351582-30-3
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C18H17N3O4/c1-11-9-16(21-25-11)20-18(24)17(23)19-10-15(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,15,22H,10H2,1H3,(H,19,23)(H,20,21,24)
InChIKeyVJBDBGHAMUWYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1351582-30-3): Procurement-Grade Oxalamide Hybrid for Research Selection


N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1351582-30-3) is a synthetic oxalamide derivative with molecular formula C18H17N3O4 and molecular weight 339.35 g/mol . It incorporates three pharmacophoric elements: a naphthalen-1-yl group, a 5-methylisoxazol-3-yl moiety, and a central oxalamide linker bearing a secondary hydroxyethyl tether. The compound belongs to the broader class of oxalamide-based small molecules, which have been investigated as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and ligands for metal-catalyzed coupling reactions [1]. As of the evidence cutoff date, no peer-reviewed publications or granted patents were identified that specifically report quantitative biological or physicochemical profiling data for this exact compound.

Why N1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs in Research Procurement


Generic substitution among oxalamide derivatives is inadvisable because the three structural modules—naphthalene, 5-methylisoxazole, and the hydroxyethyl linker—each contribute distinct and non-interchangeable physicochemical and potential pharmacophoric properties. The 5-methyl substitution on the isoxazole ring alters both steric bulk and electronic character relative to the des-methyl analog (N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide), which can affect target binding and metabolic stability . The secondary alcohol in the ethyl linker introduces a hydrogen bond donor that is absent in dimethylamino or morpholino variants, modifying solubility, polarity, and potential interaction with biological hydrogen bond acceptors. Class-level evidence from isoxazole-naphthalene derivatives demonstrates that subtle substitution changes on either ring system can shift antiproliferative IC50 values by over 10-fold [1]. Consequently, proximate analogs cannot be assumed functionally equivalent without direct comparative data.

Quantitative Differentiation Evidence for N1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1351582-30-3): Comparator-Based Procurement Guide


Structural Differentiation: 5-Methylisoxazole vs. Unsubstituted Isoxazole in the Target Compound and Its Des-Methyl Analog

The target compound bears a 5-methyl substituent on the isoxazole ring, distinguishing it from the closest structural analog N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, which lacks this methyl group . The 5-methyl group increases steric bulk (Taft Es ≈ -1.24 for methyl vs. Es = 0 for hydrogen) and contributes a positive inductive effect that modulates the electron density of the isoxazole ring. This substitution pattern is expected to alter hydrogen bond acceptor strength at the isoxazole nitrogen and oxygen atoms, as well as influence metabolic stability at the 5-position, a known site for CYP-mediated oxidation in unsubstituted isoxazoles [1]. No direct experimental comparative data between these two specific compounds were identified in the public domain.

Medicinal Chemistry Structure-Activity Relationship Isoxazole Pharmacophore

Hydrogen Bond Donor Capacity: Hydroxyethyl Linker Differentiation from Dimethylamino and Morpholino Analogs

The target compound contains a secondary alcohol (-OH) on the ethyl linker connecting the naphthalene to the oxalamide core, providing one additional hydrogen bond donor (HBD) compared to analogs where this position is substituted with a dimethylamino group (zero HBD, tertiary amine) or a morpholino group (zero HBD, ether oxygen as HBA only) . This structural feature is expected to increase aqueous solubility via hydrogen bonding with water and may facilitate specific interactions with biological targets that require an HBD at this position. For context, class-level analysis of oxalamide-based sEH inhibitors demonstrated that introduction of a hydroxyl group in the linker region altered IC50 values by 5- to 50-fold depending on the target isoform [1]. No direct comparative solubility or binding data were identified for the target compound versus its dimethylamino or morpholino analogs.

Physicochemical Profiling Hydrogen Bonding Solubility

Isoxazole-Naphthalene Hybrid Class: Anti-Proliferative Activity Context for Procurement Prioritization

A published study on isoxazole-naphthalene derivatives as anti-tubulin agents provides class-level context relevant to the target compound's structural family. In that study, a series of isoxazole-naphthalene hybrids demonstrated moderate to potent antiproliferative activity against MCF-7 breast cancer cells, with IC50 values below 10.0 μM, outperforming cisplatin (IC50 = 15.24 ± 1.27 μM) [1]. The most potent compound in the series (compound 5j, containing a 4-ethoxyphenyl substituent) achieved an IC50 of 1.23 ± 0.16 μM in MCF-7 cells and inhibited tubulin polymerization with IC50 = 3.4 μM, superior to colchicine (IC50 = 7.5 μM). The target compound shares the isoxazole-naphthalene core scaffold but differs in its oxalamide linker and 5-methylisoxazole substitution pattern. No direct MCF-7 or tubulin polymerization data are available for the target compound itself.

Anticancer Tubulin Polymerization MCF-7

Oxalamide Linker as a Metal-Coordination Scaffold: Ligand Capability Context

N-(Naphthalen-1-yl)-N'-alkyl oxalamides have been established as powerful ligands for copper-catalyzed aryl amination reactions, achieving >10,000 turnovers with only 0.01 mol% Cu2O at 50°C for (hetero)aryl iodide couplings [1]. The target compound contains the key N-(naphthalen-1-yl) oxalamide motif required for bidentate copper coordination through the oxalamide oxygen and nitrogen atoms. Structural differentiation arises from the N'-substituent: the target compound bears a 5-methylisoxazol-3-yl group versus the simple alkyl chains (e.g., n-butyl, i-butyl) benchmarked in the published catalytic system. No catalytic performance data are available for the target compound in Cu-catalyzed amination.

Catalysis Copper-Catalyzed Amination Oxalamide Ligands

Recommended Research and Industrial Application Scenarios for N1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1351582-30-3)


Chemical Probe Development in Anti-Tubulin and Anticancer Screening Cascades

Based on class-level evidence that isoxazole-naphthalene hybrids inhibit tubulin polymerization and exhibit sub-10 μM antiproliferative activity against MCF-7 cells [1], this compound is appropriate for inclusion in focused screening libraries targeting the colchicine binding site of tubulin. Its oxalamide linker and 5-methylisoxazole substitution distinguish it structurally from previously reported isoxazole-naphthalene anti-tubulin agents, potentially accessing unexplored SAR territory. Researchers should benchmark against colchicine (tubulin polymerization IC50 = 7.5 μM) and cisplatin (MCF-7 IC50 = 15.24 μM) as positive controls.

Copper-Catalyzed Cross-Coupling Ligand Optimization

The N-(naphthalen-1-yl)oxalamide core is validated as a high-turnover ligand for Cu-catalyzed aryl amination with TON exceeding 10,000 [2]. This compound introduces a heterocyclic (5-methylisoxazole) N'-substituent not explored in the original ligand series, offering the opportunity to investigate how an N'-heteroaryl group influences catalytic activity, selectivity, and substrate scope compared to N'-alkyl benchmark ligands. Testing should employ the reported conditions: Cu2O (0.01-0.1 mol%), K3PO4, DMSO or DMF, 50-80°C, with (hetero)aryl iodide or bromide substrates.

Physicochemical Property Comparison Studies Within Oxalamide Analog Series

The target compound's hydroxyethyl linker provides a distinct HBD/HBA profile (HBD = 2, HBA = 5) compared to its dimethylamino (HBD = 1) and morpholino (HBD = 1, HBA = 6) analogs . This makes it suitable for systematic studies correlating hydrogen bond donor count with aqueous solubility, logD, permeability, and metabolic stability across an oxalamide analog series. Such data would inform lead optimization decisions in medicinal chemistry programs exploring oxalamide-based scaffolds.

Fragment-Based or Structure-Based Drug Design Featuring Isoxazole Pharmacophores

The 5-methylisoxazole moiety is a recognized pharmacophore in numerous bioactive molecules, contributing to hydrogen bond acceptor interactions with enzyme active sites and receptors [3]. The compound can serve as a reference standard or building block in fragment-based screening campaigns targeting enzymes known to interact with isoxazole-containing ligands (e.g., sEH, FAAH, SMYD3), where the oxalamide linker provides additional conformational degrees of freedom compared to directly linked isoxazole-naphthalene systems.

Quote Request

Request a Quote for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.